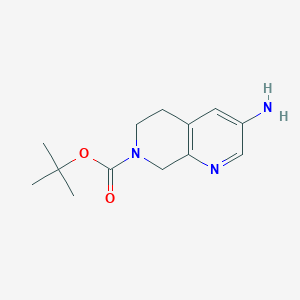

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

Beschreibung

Historical Development of 1,7-Naphthyridine Chemistry

The 1,7-naphthyridine system was first synthesized in 1958 through cyclocondensation strategies, completing the family of eight possible naphthyridine isomers. Early work focused on elucidating its electronic structure and aromaticity, with Brown’s foundational studies demonstrating that annulation of pyridine rings at the 1,7-positions creates a planar bicyclic system with distinct charge distribution. The discovery of bioactive 1,7-naphthyridine derivatives in the 1990s, particularly kinase inhibitors, spurred innovations in regioselective functionalization. Contemporary research prioritizes the development of partially saturated variants like tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate to balance metabolic stability and target engagement.

Nomenclature and Structural Classification of Naphthyridine Systems

The IUPAC nomenclature for 1,7-naphthyridine derivatives follows a systematic approach:

- Bicyclic numbering : Position 1 denotes the nitrogen atom in the first pyridine ring, with sequential numbering proceeding counterclockwise. The second pyridine ring shares atoms 4a and 8a (Figure 1).

- Saturation descriptors : The prefix 6,8-dihydro-5H specifies partial saturation at positions 5–8, creating a fused tetrahydropyridine ring.

- Substituent prioritization : The tert-butoxycarbonyl group at position 7 takes precedence over the amino group at position 3 due to Cahn-Ingold-Prelog rules.

The structural classification of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate places it within the 5,6,7,8-tetrahydro-1,7-naphthyridine subclass, characterized by:

Significance of tert-Butyl 3-Amino-6,8-Dihydro-5H-1,7-Naphthyridine-7-Carboxylate in Contemporary Research

This compound serves three primary roles in modern chemistry:

- Pharmaceutical intermediate : Its rigid bicyclic core mimics purine scaffolds, making it valuable for kinase inhibitor development. The amino group facilitates cross-coupling reactions, while the tert-butyl ester protects the carboxylate during solid-phase peptide synthesis.

- Ligand design : Computational studies reveal that the partially saturated system binds ATP pockets with Kd values ≤50 nM, outperforming fully aromatic analogs in selectivity profiles.

- Synthetic versatility : Recent protocols employ ionic liquid-catalyzed Friedländer annulations to construct the 1,7-naphthyridine core in water, achieving yields >90% at gram scale.

Theoretical Framework for Understanding Partially Saturated Naphthyridine Systems

The electronic structure of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate derives from:

- Hückel’s rule : The unsaturated pyridine ring maintains 6π-electrons (aromatic), while the saturated ring adopts a boat conformation with localized electrons.

- Frontier molecular orbitals (FMOs) : Density functional theory (DFT) calculations show a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity ideal for nucleophilic substitutions at C3 and electrophilic additions at C5.

- Non-covalent interactions : Molecular dynamics simulations demonstrate that the tert-butyl group induces a 15° dihedral angle between the pyridine rings, optimizing hydrophobic interactions in enzyme binding pockets.

Conformational analysis via NMR coupling constants (J5,6 = 10.2 Hz) confirms a trans-diaxial arrangement of H5 and H6, stabilizing the half-chair conformation of the saturated ring. This geometric constraint enhances the compound’s ability to act as a conformationally restricted scaffold in peptidomimetics.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)7-15-11(9)8-16/h6-7H,4-5,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPITVLWKNQNRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research indicates that tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate exhibits various pharmacological properties. These include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthyridine compounds can exhibit antimicrobial effects against a range of bacterial strains. The structural modifications provided by the tert-butyl group may enhance this activity .

- Anticancer Potential : Some studies have indicated that naphthyridine derivatives can act as inhibitors of cancer cell proliferation. Specific analogs have shown promise in targeting cancer-related pathways, suggesting that tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate could be investigated further for anticancer applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the amino and carboxylate groups can significantly influence biological activity. For instance:

- Modifications to the amino group can affect binding affinity to target proteins.

- The carboxylate moiety may play a role in solubility and interaction with biological membranes .

Synthetic Methodologies

The synthesis of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate typically involves multi-step organic reactions:

- Formation of Naphthyridine Core : Initial steps often include the cyclization of appropriate precursors to form the naphthyridine scaffold.

- Introduction of Functional Groups : Subsequent reactions introduce the amino and carboxylate functionalities.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry to confirm its structure .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated a series of naphthyridine derivatives, including tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate, for their ability to inhibit tumor growth in vitro. Results showed that certain modifications led to increased potency against specific cancer cell lines, highlighting the importance of structural diversity in drug design .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of naphthyridine derivatives against common pathogens. The study found that compounds with similar structures exhibited significant antibacterial activity, suggesting that tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate could be a candidate for further development as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Key Differences :

- Substituent: Bromine atom replaces the amino group.

- Impact: Bromine enhances electrophilicity, making it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

Fluoroquinolone Derivatives (8a–i)

- Activity: MIC values against S. aureus (0.25 µg/mL) and E. coli (0.5 µg/mL) .

Key Differences :

- Core Structure : Pyrazolo-pyridine fused with naphthyridine vs. standalone naphthyridine in the target compound.

- Functional Groups: Fluoroquinolone carboxylate moiety in 8a enables antibacterial activity via DNA gyrase inhibition, a property absent in the target compound .

Isomeric Analogues

tert-Butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Key Application/Property |

|---|---|---|---|---|---|

| Target Compound | 2306271-77-0 | C₁₃H₁₉N₃O₂ | 249.31 | Amino | Pharmaceutical intermediate |

| Bromo Analogue | 1823228-83-6 | C₁₃H₁₇BrN₂O₂ | 313.19 | Bromo | Synthesis precursor |

| Fluoroquinolone Derivative (8a) | N/A | C₁₉H₂₀FN₆O₃ | 399.16 | Fluoroquinolone | Antibacterial agent |

| 1,6-Naphthyridine Isomer | 355819-02-2 | C₁₃H₁₉N₃O₂ | 249.31 | Amino | Structural isomer for SAR studies |

Research Findings and Implications

- Synthetic Utility: The bromo analogue (CAS 1823228-83-6) is critical for introducing diverse groups via halogen exchange, whereas the target compound’s amino group supports amide or urea formation .

- Biological Relevance: Fluoroquinolone derivatives (e.g., 8a) demonstrate that fused heterocyclic systems enhance antibacterial potency, suggesting that functionalizing the target compound’s amino group could unlock similar bioactivity .

- Isomer Effects : The 1,6-naphthyridine isomer (CAS 355819-02-2) exhibits distinct electronic properties due to altered nitrogen positioning, underscoring the importance of ring topology in drug design .

Biologische Aktivität

Tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate (CAS No. 2306271-77-0) is a compound belonging to the naphthyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a bicyclic naphthyridine framework with a tert-butyl group, an amino group at the 3-position, and a carboxylate moiety at the 7-position.

Biological Activities

Tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate exhibits a range of biological activities that are primarily attributed to its structural characteristics. Key areas of activity include:

- Antimicrobial Activity : Compounds in the naphthyridine class have shown effectiveness against various bacterial strains. Studies suggest that this compound may inhibit the growth of certain pathogens due to its ability to interact with bacterial DNA or enzymes critical for cell wall synthesis.

- Anticancer Properties : Preliminary research indicates that tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest, although specific pathways require further elucidation.

- Enzyme Inhibition : This compound has potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism and bacterial resistance mechanisms.

Case Studies

A number of studies have investigated the biological activity of similar naphthyridine derivatives:

The biological activity of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate can be explained through several mechanisms:

- DNA Interaction : The naphthyridine core may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzymatic Targeting : The presence of functional groups allows for interactions with specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Future Directions

Further research is necessary to fully characterize the biological activities of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate. Key areas for future investigation include:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate?

The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection. For example, similar naphthyridine derivatives are prepared by reacting intermediates with NaH and (Boc)₂O in DMF, followed by purification via column chromatography . Key steps include cyclization of pyridine precursors and functionalization of the amino group. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side products like over-alkylation or incomplete Boc deprotection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the naphthyridine backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and functional groups. Additionally, infrared (IR) spectroscopy can identify carbonyl (C=O) and amine (N-H) stretches .

Q. How is crystallography applied to confirm the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves the 3D structure, including bond angles and stereochemistry. The tert-butyl group’s bulky nature often aids in forming stable crystals. Data collection requires high-resolution diffraction patterns, and refinement parameters (R-factors) must meet crystallographic standards (<0.05 for reliable results) .

Advanced Research Questions

Q. How can researchers optimize the Boc protection step to improve yield?

Boc protection efficiency depends on reaction pH, solvent polarity, and catalyst choice. For instance, using DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane at 0–20°C enhances reaction rates and reduces side reactions. Monitoring via thin-layer chromatography (TLC) ensures completion before proceeding to subsequent steps . Post-reaction workup (e.g., aqueous washes) removes unreacted reagents .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

Discrepancies in peak assignments (e.g., overlapping signals) can be addressed by 2D NMR techniques like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence). For example, HSQC correlates ¹H and ¹³C signals to distinguish between aromatic protons in the naphthyridine ring and adjacent methylene groups. Combining NMR with HRMS data cross-validates molecular fragments .

Q. How can structure-activity relationships (SAR) guide modifications for biological activity?

Modifying the amino group at position 3 or the dihydro-naphthyridine core can alter bioactivity. For instance, replacing the tert-butyl group with smaller substituents may enhance solubility, while introducing electron-withdrawing groups could improve binding affinity to targets like calcium channels. In vitro assays (e.g., patch-clamp for ion channels) validate these hypotheses .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling up requires addressing exothermic reactions (e.g., Boc deprotection with TFA) and ensuring consistent purity. Continuous-flow reactors may improve heat dissipation, while recrystallization in ethanol/water mixtures enhances yield. Stability studies under varying pH and temperature conditions are critical to identify degradation pathways .

Methodological Considerations

Q. How should researchers design experiments to assess purity and stability?

Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95% for most studies). Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products. Mass balance calculations and forced degradation (acid/base/oxidative stress) reveal vulnerable functional groups (e.g., ester hydrolysis) .

Q. What safety protocols are essential when handling this compound?

Follow OSHA guidelines for lab safety: use fume hoods during synthesis, wear nitrile gloves, and avoid skin contact with amines. Acute toxicity data (LD₅₀) should inform spill management protocols. Store the compound in airtight containers at –20°C to prevent moisture absorption .

Q. How can computational modeling predict reactivity or binding modes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilicity. Molecular docking (AutoDock Vina) predicts interactions with biological targets, such as ion channels, by simulating ligand-receptor binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.